N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-11-14(19)5-3-6-15(11)20-18(23)17-13-4-2-7-16(13)21-22(17)12-8-9-26(24,25)10-12/h3,5-6,12H,2,4,7-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNVIQBCAADNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical structure, synthesis methods, and various biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a cyclopentapyrazole moiety and a thiolane derivative. The presence of chlorine and sulfur atoms contributes to its unique reactivity and biological profile.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN2O4S |
| Molecular Weight | 440.94 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiolane Ring : This is achieved through cyclization reactions involving appropriate dithiols and electrophiles.
- Introduction of the Dioxo Group : Oxidation reactions using agents like hydrogen peroxide can introduce the dioxo functionality.
- Coupling with Cyclopentapyrazole : A coupling reaction with cyclopentapyrazole derivatives forms the final product.
Anticancer Activity
Research indicates that derivatives of compounds similar to N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole have shown significant cytotoxic effects against various cancer cell lines. For instance:
- Colon Carcinoma (HCT116) : Compounds related to this structure exhibit IC50 values around 6.2 μM.
- Breast Cancer (MCF7) : Similar compounds demonstrate IC50 values ranging from 27.3 μM to 43.4 μM against T47D cell lines .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties:
- Bacterial Inhibition : It shows promising activity against pathogenic bacteria comparable to standard antibiotics such as chloramphenicol .
Anti-inflammatory Effects
Initial studies suggest that compounds in this class may possess anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition or receptor interaction.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical settings:
- Study on Anticancer Properties : A study demonstrated that a derivative exhibited significant cytotoxicity against human breast cancer cells.
- Antimicrobial Efficacy : Research indicated that certain derivatives had broad-spectrum antibacterial activity.
The biological activity of N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole may involve:
- Enzyme Inhibition : Binding to enzymes critical for cancer cell proliferation.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways related to inflammation and infection response.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a cyclopentapyrazole core with a carboxamide group and a thiolane moiety. This unique arrangement contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 305.8 g/mol.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various strains of bacteria, including drug-resistant ones such as methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that derivatives similar to this compound showed activity against MRSA at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin.
2. Enzyme Interaction Studies
The compound acts as a biochemical probe, interacting with specific enzymes and proteins. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in studying biochemical pathways. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to target enzymes. This characteristic makes it valuable for investigating enzyme mechanisms and developing enzyme inhibitors.
Biochemical Pathway Investigations
Recent studies have utilized this compound in biochemical pathway investigations, showcasing its role as a probe in cellular mechanisms. By interacting with specific enzymes, it can help elucidate metabolic pathways and identify potential therapeutic targets in diseases.
Industrial Applications
1. Synthesis of Complex Molecules
This compound serves as a building block for the synthesis of more complex molecules in medicinal chemistry. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions. The industrial production typically involves optimized synthetic routes for large-scale applications, utilizing automated reactors and precise conditions to ensure high yield and purity.
2. Development of New Therapeutics
Given its biological activity, there is ongoing research into developing new therapeutics based on this compound or its derivatives. The structural features that confer antimicrobial properties also open avenues for exploring anti-inflammatory or anticancer activities.
Case Studies
Study on Drug Resistance
A notable case study focused on the antibacterial efficacy of derivatives similar to N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide against drug-resistant bacteria highlighted its potential as an alternative treatment option.
Biochemical Pathway Investigation
Another study utilized the compound to elucidate pathways involving specific enzymes, demonstrating its utility as a biochemical probe in understanding cellular mechanisms and interactions.
Chemical Reactions Analysis
Key Steps:
-
Cyclopenta[c]pyrazole Core Formation : Cyclocondensation of substituted cyclopentanones with hydrazine derivatives under acidic or basic conditions .
-
Thiolane-1,1-dioxide Incorporation : Sulfonation or sulfamation reactions introducing the 1,1-dioxo-thiolan moiety via nucleophilic substitution .
-
Carboxamide Coupling : Reaction of the pyrazole-carboxylic acid intermediate with 3-chloro-2-methylaniline using coupling agents (e.g., EDCI, HOBt) .
Example Protocol (Analogous to ):
-
Intermediate 1 : 2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid synthesized via cyclization of a diketone precursor with hydrazine hydrate.
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Intermediate 2 : Thiolan-3-yl sulfone introduced via Mitsunobu reaction or SN2 displacement.
-
Final Coupling : Acid chloride formation (using SOCl₂ or oxalyl chloride) followed by reaction with 3-chloro-2-methylaniline in dichloromethane with triethylamine .
Carboxamide Hydrolysis
The carboxamide group in Compound X can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Conditions :
Sulfone Group Modifications
The 1,1-dioxo-thiolan moiety may participate in:
-
Nucleophilic Aromatic Substitution : Replacement of sulfone with amines or alkoxides under microwave irradiation (e.g., 150°C, 20 min) .
-
Reduction : LiAlH₄-mediated reduction to thiolan-3-yl derivatives (not commonly reported for sulfones) .
Halogenation
The 3-chloro-2-methylphenyl group can undergo further halogenation (e.g., bromination) at the aromatic ring using NBS or Br₂ in acetic acid .
Coupling Reactions
Compound X’s pyrazole core enables participation in metal-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h | 70–80 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 65–75 |
Stability and Degradation
Biological Activity Derivatization
Modifications to enhance bioactivity often target the carboxamide and sulfone groups:
-
Methylation : CH₃I/K₂CO₃ in DMF to produce N-methyl derivatives .
-
Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., TsCl) in pyridine .
Analytical Characterization
Key data for Compound X analogs:
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
- Key Differences: Replaces the cyclopenta[c]pyrazole core with a simpler pyrazole ring linked to a 3-chloro-2-pyridinyl group. Features a trifluoromethyl group instead of the sulfolane moiety, increasing lipophilicity (logP) and resistance to oxidative metabolism .
- Biological Relevance :
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Compounds 7a, 7b, 11a, 11b)
- Key Differences: Pyrazole cores are linked to thiophene (7a, 7b) or pyran (11a, 11b) rings instead of cyclopenta systems. Substituents include amino, hydroxy, and cyano groups, increasing polarity and altering electronic properties .
- Synthesis: Prepared via condensation with malononitrile or ethyl cyanoacetate, yielding electron-deficient systems compared to the sulfolane-containing target compound .
Pyrrolo-Pyrimidine and Benzofuran Carboxamides ()
- Substituents like 2-chlorobenzyl or p-tolyl groups modulate steric bulk and target selectivity .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What synthetic routes are available for preparing this compound, and how can reaction conditions be optimized for high yield?
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, substitution, and acylation. For example:
- Cyclocondensation : Start with cyclopenta[c]pyrazole intermediates, using reagents like 1,3-diketones and hydrazines under reflux in ethanol .
- Sulfone introduction : The 1,1-dioxo-thiolane moiety can be introduced via oxidation of thiolane precursors using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
- Acylation : Couple the pyrazole core with the 3-chloro-2-methylphenyl group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of acyl chloride), use inert atmospheres to prevent hydrolysis, and monitor progress via TLC or LC-MS .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Chromatography : Purify via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) .
- Spectroscopic analysis : Confirm structure using -NMR (e.g., pyrazole protons at δ 7.8–8.2 ppm) and -NMR (carbonyl carbons at δ 165–170 ppm) .
- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~480–500 Da) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or impurities:
- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine for kinase inhibition) .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed carboxamide at RT ~12.5 min) and re-purify if necessary .
- Molecular modeling : Compare docking poses in target proteins (e.g., MAP kinases) to assess if stereochemical variations affect binding .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Modify the thiolane sulfone (e.g., replace with tetrahydrofuran-dione) or the chloro-methylphenyl group (e.g., fluorophenyl derivatives) .
- Bioassay panels : Test analogs against related targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Computational analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .
Q. What advanced analytical methods are suitable for studying its metabolic stability?
- In vitro assays : Incubate with liver microsomes (human or rat) and quantify degradation via UPLC-QTOF at 0, 15, 30, and 60 min .
- Metabolite ID : Use HR-MS/MS to detect oxidation products (e.g., hydroxylation at the cyclopenta ring) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) .
Methodological Guidance
Q. How to design a stability study under varying pH and temperature conditions?
Q. What techniques validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, heat to 37–65°C, and quantify soluble target protein via Western blot .
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound and crosslink to cellular targets for pull-down/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
